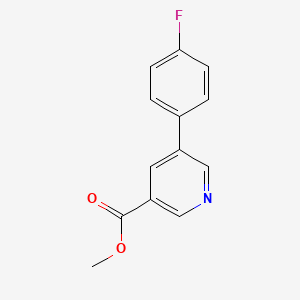

Methyl 5-(4-fluorophenyl)nicotinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

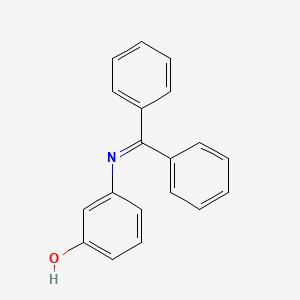

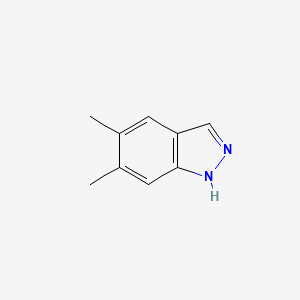

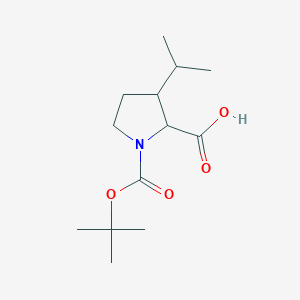

Methyl 5-(4-fluorophenyl)nicotinate is a chemical compound with the CAS Number: 893734-77-5 and a molecular weight of 231.23 . Its IUPAC name is this compound .

Molecular Structure Analysis

The molecular formula of this compound is C13H10FNO2 . The Inchi Code is 1S/C13H10FNO2/c1-17-13(16)11-6-10(7-15-8-11)9-2-4-12(14)5-3-9/h2-8H,1H3 .Applications De Recherche Scientifique

Fluorometric Assay of Rat Tissue N-methyltransferases

Methyl 5-(4-fluorophenyl)nicotinate (5-MN) has been used in the fluorometric assay of rat tissue N-methyltransferases, specifically nicotinamide N-methyltransferase (NNMT) and amine N-methyltransferase (ANMT). 5-MN serves as a selective substrate for NNMT, making it a valuable tool in the study of this enzyme in various rat tissues such as liver, kidney, spleen, and brain (Sano, Endo, & Takitani, 1992).

Design and Synthesis of TRPV1 Antagonists

6-Phenylnicotinamide derivatives, including 6-(4-fluorophenyl)-2-methyl-N-(2-methylbenzothiazol-5-yl)nicotinamide, have been synthesized as antagonists of the TRPV1 receptor, a significant target in pain management. These compounds, including those with the 4-fluorophenyl group, have shown potential in pre-clinical development for inflammatory pain treatment (Westaway et al., 2008).

Development of Anti-infective Agents

Methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate in the synthesis of novel anti-infective agents, has been developed through a process involving trifluoromethylation. This methodology highlights the importance of derivatives like this compound in creating effective anti-infective treatments (Mulder et al., 2013).

Synthesis and Insecticidal Activity

Nicotinic acid derivatives, including those with fluorophenyl groups, have been synthesized and evaluated for their insecticidal activities. These compounds have shown significant effects against various pests, illustrating the potential of this compound in developing new insecticides (Deshmukh, Patil, & Shripanavar, 2012).

Enhancement of Chemotherapy Resistance

Research indicates that nicotinamide N-methyltransferase (NNMT) enhances resistance to chemotherapy agents like 5-fluorouracil in colorectal cancer cells. Compounds related to this compound, which affect NNMT activity, could therefore play a role in modulating drug resistance in cancer therapy (Xie et al., 2016).

Percutaneous Penetration Studies

Studies involving methyl nicotinate, a compound related to this compound, have been conducted to understand its percutaneous penetration. This research can provide insights into the skin absorption of related compounds and their potential applications in transdermal drug delivery (Issachar, Gall, Borrel, & Poelman, 1998).

Phonophoresis Studies

Phonophoresis of methyl nicotinate has been studied to understand its mechanism of action and skin penetration enhancement. This research is relevant to the applications of similar compounds in enhancing drug delivery through the skin (McElnay, Benson, Harland, & Hadgraft, 1993).

Mécanisme D'action

Target of Action

Methyl 5-(4-fluorophenyl)nicotinate is a derivative of Methyl nicotinate . Methyl nicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application . It is thought to promote the release of prostaglandin D2 .

Mode of Action

Methyl nicotinate is thought to promote the release of prostaglandin D2 . This action is strictly locally-acting due to its short half-life .

Biochemical Pathways

Given its similarity to methyl nicotinate, it may influence the prostaglandin d2 pathway .

Result of Action

The result of the action of this compound is likely to be similar to that of Methyl nicotinate, which involves peripheral vasodilation to enhance local blood flow at the site of application .

Propriétés

IUPAC Name |

methyl 5-(4-fluorophenyl)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c1-17-13(16)11-6-10(7-15-8-11)9-2-4-12(14)5-3-9/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKCFLSMVFNQWHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627995 |

Source

|

| Record name | Methyl 5-(4-fluorophenyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

893734-77-5 |

Source

|

| Record name | Methyl 5-(4-fluorophenyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[2,3-b]pyridin-5-amine](/img/structure/B1370289.png)

![1-methyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1370290.png)

![{3H-imidazo[4,5-b]pyridin-2-ylmethyl}(methyl)amine](/img/structure/B1370299.png)

![7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1370305.png)

![1-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-4-caboxylic acid](/img/structure/B1370315.png)